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Introduction
Digoxigenin (DIG) labeling is a widely used non-radioactive method for labeling nucleic acids,

offering a safe and sensitive alternative for applications like in situ hybridization (ISH), Northern

blotting, and Southern blotting.[1][2] DIG-labeled RNA probes are particularly effective for

detecting specific RNA sequences within tissues or on membranes due to their high sensitivity

and specificity.[3] The system relies on the incorporation of a steroid hapten, digoxigenin, into

the RNA probe during synthesis. This labeled probe is then detected with high-affinity anti-

digoxigenin antibodies conjugated to an enzyme, such as alkaline phosphatase (AP) or

horseradish peroxidase (POD), which generates a colorimetric or chemiluminescent signal.[4]

[5]

The primary advantages of the DIG system include the stability of the probes (stable for over a

year), high sensitivity capable of detecting rare transcripts, and low background due to the high

specificity of the anti-DIG antibody.[3][5] This document provides a detailed, step-by-step

protocol for the synthesis and purification of DIG-labeled RNA probes.
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Caption: Workflow for DIG-labeled RNA probe synthesis.
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Detailed Experimental Protocols
This protocol describes the synthesis of antisense DIG-labeled RNA probes via in vitro

transcription. All steps should be performed under RNase-free conditions.

DNA Template Preparation
High-purity template DNA is critical for successful RNA synthesis. The template can be a

linearized plasmid containing the sequence of interest downstream of an RNA polymerase

promoter (e.g., T7, SP6, T3) or a PCR product incorporating such a promoter.

1.1. Plasmid DNA Template
Linearization: Digest 5-10 µg of plasmid DNA with a suitable restriction enzyme that cuts at

the 3' end of the insert, creating a run-off transcript of a defined length. Ensure complete

digestion, incubating for 4-5 hours or overnight.[6] Use enzymes that generate 5' overhangs

or blunt ends; 3' overhangs should be avoided.[7]

Verification: Run a small aliquot of the digested plasmid on an agarose gel to confirm

complete linearization.

Purification: Purify the linearized DNA to remove the restriction enzyme and buffer

components. This can be done by phenol/chloroform extraction followed by ethanol

precipitation or by using a commercial DNA purification kit.[7]

Resuspension: Resuspend the purified, linearized DNA pellet in RNase-free water to a final

concentration of approximately 0.5-1 µg/µL.

1.2. PCR Product Template
An alternative to plasmid-based templates is the use of PCR products.[2][8]

Primer Design: Design PCR primers where the reverse primer for an antisense probe (or

forward primer for a sense probe) includes the sequence for an RNA polymerase promoter

(e.g., T7) at its 5' end.[3]

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to generate the

template.[3]
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Purification: Purify the PCR product directly using a PCR purification kit or by gel extraction

to ensure the correct fragment is used for transcription.[7]

Quantification: Determine the concentration of the purified PCR product.

In Vitro Transcription and DIG Labeling
The following is a standard 20 µL transcription reaction. Components should be added in the

order listed and mixed gently.

Assemble the Reaction: At room temperature, combine the following in an RNase-free

microcentrifuge tube:[9]

Component Volume Final Concentration

Linearized Template DNA X µL 1 µg

RNase-free Water Up to 20 µL -

10x Transcription Buffer 2 µL 1x

10x DIG RNA Labeling Mix 2 µL 1x

Protector RNase Inhibitor 1 µL 20 units

RNA Polymerase (T7, SP6, or

T3)
2 µL 40 units

| Total Volume | 20 µL | |

Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate

the reaction for 2 hours at 37°C.

Template Removal: Add 2 µL of RNase-free DNase I (10 U/µL) to the reaction mixture to

digest the DNA template. Incubate for 15-30 minutes at 37°C.[9]

Purification of the DIG-Labeled RNA Probe
It is essential to remove unincorporated nucleotides, enzymes, and salts from the labeled RNA

probe.
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Stop the Reaction: Add 2 µL of 0.2 M EDTA (pH 8.0) to stop the reaction.

Precipitation:

Add 2.5 µL of 4 M LiCl and 75 µL of pre-chilled absolute ethanol.[6]

Mix well and precipitate for at least 30 minutes at -70°C or overnight at -20°C.

Centrifuge at maximum speed (≥13,000 x g) for 30 minutes at 4°C.[6]

Carefully decant the supernatant.

Wash the pellet with 50 µL of cold 70% ethanol.

Centrifuge for 5 minutes at 4°C, decant the ethanol, and briefly air-dry or vacuum-dry the

pellet. Do not over-dry.

Resuspension: Dissolve the RNA probe pellet in 20-50 µL of RNase-free water or

hybridization buffer.[7]

Storage: Aliquot the probe to avoid repeated freeze-thaw cycles and store at -20°C or -70°C.

DIG-labeled RNA probes are stable for at least one year when stored properly.[3]

Quality Control and Quantification
Yield Estimation: A standard labeling reaction is expected to yield approximately 10-20 µg of

DIG-labeled RNA from 1 µg of template DNA.[7] The concentration can be determined by

spectrophotometry (e.g., NanoDrop).

Integrity Check: Run a small aliquot (1-2 µL) of the probe on a denaturing (formaldehyde) or

non-denaturing agarose gel. A successful transcription should yield a sharp band of the

expected size. The template DNA band may also be visible if not completely digested.[6]

Note that RNA may form secondary structures under non-denaturing conditions, potentially

resulting in multiple bands.

Labeling Efficiency (Optional): Perform a dot blot assay. Spot serial dilutions of the labeled

probe and a DIG-labeled control RNA onto a nylon membrane. Detect with anti-DIG-AP and

a chemiluminescent substrate to semi-quantitatively assess the labeling efficiency.[3]
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Quantitative Data Summary
Table 1: Standard 20 µL In Vitro Transcription Reaction

Reagent Amount Purpose

Linearized DNA Template 1 µg
Provides the sequence for

transcription.

10x Transcription Buffer 2 µL
Optimizes pH and ionic

strength for the polymerase.

10x DIG RNA Labeling Mix 2 µL
Contains ATP, CTP, GTP, UTP,

and DIG-11-UTP.

RNase Inhibitor 1 µL
Protects the synthesized RNA

from degradation.

RNA Polymerase 2 µL
Catalyzes the synthesis of

RNA.

RNase-free Water To 20 µL
Adjusts the final reaction

volume.

Table 2: Expected Yield and Application Concentrations
Parameter Value Reference

Expected RNA Yield
10-20 µg per 1 µg of template

DNA
[7]

Probe Stability ≥ 1 year at -20°C or -70°C [3]

Recommended Conc. (ISH)
1-2 µL probe per 100 µL

hybridization buffer
[6]

Recommended Conc.

(Northern)

50-100 ng/mL of hybridization

buffer
[10]

Target RNA for Northern Blot
Max 1 µg total RNA or 100 ng

mRNA
[10]
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Troubleshooting
Problem Possible Cause Suggested Solution

Low or No RNA Yield
Impure or degraded DNA

template.

Purify the template DNA using

phenol/chloroform extraction or

a spin column. Verify integrity

on a gel.

Inactive enzyme or reagents.

Use fresh reagents. Avoid

repeated freeze-thaw cycles of

the polymerase and NTPs.

RNase contamination.

Use RNase-free water, tips,

and tubes. Wear gloves. Clean

equipment with RNase

decontamination solutions.[11]

Smear on Agarose Gel RNase contamination.
Follow strict RNase-free

techniques.[11]

Abortive or shortened

transcripts.

Re-clone the insert in the

reverse orientation and use a

different polymerase. Ensure

the template is fully linearized.

High Background in ISH/Blot
Probe concentration is too

high.

Titrate the probe to find the

optimal concentration.

Inadequate blocking or

washing.

Increase blocking time or use a

recommended blocking

reagent. Optimize post-

hybridization wash stringency

and duration.[9]

Probe is too long, causing poor

penetration.

Consider fragmenting the

probe via limited alkaline

hydrolysis if it is >1 kb.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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